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5-Hexyl-2-methylpyridine

Thermal separation Distillation Process safety

5-Hexyl-2-methylpyridine (C₁₂H₁₉N, MW 177.29 g/mol) is a disubstituted alkylpyridine derivative bearing a hexyl chain at the 5-position and a methyl group at the 2-position of the pyridine ring. It is a weakly basic, lipophilic liquid (predicted log KOW 4.35) with a boiling point of 255.82 °C and a melting point of 49.02 °C.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 710-40-7
Cat. No. B1619125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-2-methylpyridine
CAS710-40-7
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCCCCCCC1=CN=C(C=C1)C
InChIInChI=1S/C12H19N/c1-3-4-5-6-7-12-9-8-11(2)13-10-12/h8-10H,3-7H2,1-2H3
InChIKeyCVQOAKGVDNOWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexyl-2-methylpyridine (CAS 710-40-7): Procurement-Relevant Physicochemical and Regulatory Profile


5-Hexyl-2-methylpyridine (C₁₂H₁₉N, MW 177.29 g/mol) is a disubstituted alkylpyridine derivative bearing a hexyl chain at the 5-position and a methyl group at the 2-position of the pyridine ring [1]. It is a weakly basic, lipophilic liquid (predicted log KOW 4.35) with a boiling point of 255.82 °C and a melting point of 49.02 °C [2]. The compound occurs naturally in Citrus sinensis (sweet orange) and has been identified as a trace constituent of Brazilian Pera orange oil, where it contributes to the characteristic aroma profile [3]. Commercial availability typically ranges from 95% to 100% assay, with estimated worldwide fragrance use below 0.1 metric ton per year [2]. Under the EU CLP regulation, the substance carries the harmonised hazard statement H317 (May cause an allergic skin reaction; Skin Sens. 1B) [4].

1
Analytical Standard Natural product reference for citrus oil authentication
2
Physicochemical Profile High-boiling lipophilic liquid suitable for synthesis and extraction workflows
3
Hazard Classification Skin sensitizer (H317); review safety data sheet before handling

Why Generic Alkylpyridine Substitution Is Not Risk-Free for 5-Hexyl-2-methylpyridine Procurement


Although substituted pyridines share a common heterocyclic core, minor variations in alkyl chain length, position, and methylation pattern produce large, quantifiable differences in boiling point, vapour pressure, hydrophobicity, chromatographic retention, and organoleptic character [1][2]. These differences directly affect downstream unit operations such as distillation cut points, GC stationary-phase selection, liquid–liquid extraction efficiency, and safety classifications for storage and transport [3]. Generic substitution without experimental verification therefore risks batch failure, analytical co-elution, or non-compliance with hazard labelling requirements. The quantitative evidence below demonstrates where 5-hexyl-2-methylpyridine diverges from its closest structural analogues in ways that matter for scientific and industrial selection.

Chain Length Ethyl vs. hexyl chain alters boiling point and vapour pressure, shifting distillation and headspace profiles.
Positional Isomerism 3-Hexyl vs. 5-hexyl substitution changes GC retention and organoleptic character; not interchangeable in analytical methods.
Regulatory Classification H317 sensitization label may differ across alkylpyridine analogs, affecting storage and transport compliance.

Quantitative Differentiation Evidence: 5-Hexyl-2-methylpyridine vs. Closest Structural Analogues


Boiling Point Elevation vs. 5-Ethyl-2-methylpyridine Dictates Distillation and Thermal Process Windows

5-Hexyl-2-methylpyridine exhibits a boiling point of 255.82 °C (EPI Suite v4.11) [1], which is 77.82 °C higher than the 178 °C reported for its shorter-chain homologue 5-ethyl-2-methylpyridine [2]. This difference moves the compound from the mid-boiling solvent range into a high-boiling specialty-chemical regime, requiring different vacuum distillation settings, heating media, and thermal stability considerations during procurement and use.

Boiling Point
Cross‑study comparable
255.82 °C vs 178 °C (+77.82 °C)
Thermal process window differs markedly; direct substitution may cause distillation mismatch.
Predictive (EPI Suite) vs. experimental data; verify under own conditions.
Thermal separation Distillation Process safety

Hydrophobicity (log KOW) Difference of ~2 Log Units vs. 5-Ethyl-2-methylpyridine Governs Partitioning Behaviour

The octanol-water partition coefficient (log KOW) of 5-hexyl-2-methylpyridine is 4.35 (EPI Suite v4.11) [1], whereas 5-ethyl-2-methylpyridine exhibits a log P of approximately 2.09 (ALOGPS/experimental) [2]. This difference of >2 log units translates to a ~100-fold greater preference for the organic phase, fundamentally altering extraction efficiency, reversed-phase LC retention, and predicted membrane permeability.

log KOW
Cross‑study comparable
4.35 vs 2.09 (Δ +2.26)
~100‑fold higher organic affinity; extraction and retention behaviour cannot be extrapolated from ethyl analog.
EPI Suite vs. ALOGPS prediction; experimental confirmation advised.
Liquid-liquid extraction Partition coefficient Bioavailability

Vapour Pressure Reduction by ~55-Fold vs. 5-Ethyl-2-methylpyridine Directly Impacts Headspace and Inhalation Exposure

5-Hexyl-2-methylpyridine has an estimated vapour pressure of 0.025 mmHg at 25 °C [1], compared to 1.39 mmHg (1.853 hPa) at 20 °C for 5-ethyl-2-methylpyridine . The ~55-fold lower vapour pressure means the hexyl derivative is substantially less volatile, which alters headspace concentration in flavour/fragrance applications and reduces inhalation exposure risk under identical handling conditions.

Vapour Pressure
Cross‑study comparable
0.025 mmHg vs 1.39 mmHg (~55‑fold lower)
Volatility gap affects headspace dosing; hexyl derivative persists longer in liquid phase.
Target value estimated; comparator experimental (20 °C).
Volatility Headspace analysis Inhalation safety

Flash Point Elevation of ~35 °C vs. 5-Ethyl-2-methylpyridine Changes Storage and Transport Hazard Classification

The estimated flash point of 5-hexyl-2-methylpyridine is 101.8 °C (TCC) [1], compared to 66–70 °C reported for 5-ethyl-2-methylpyridine [2]. This ~35 °C elevation shifts the compound from a flammable liquid (GHS Category 3, flash point ≥23 °C and ≤60 °C) to a combustible liquid (GHS Category 4, flash point >60 °C and ≤93 °C; however, at >93 °C it may be outside the flammable liquid classification altogether, depending on jurisdiction). This directly affects shipping class, warehouse segregation, and insurance requirements.

Flash Point
Cross‑study comparable
101.8 °C vs 66–70 °C (~35 °C higher)
Elevated flash point may permit less restrictive storage/transport classification than ethyl analog.
Estimated TCC vs. experimental closed‑cup; verify for regulatory classification.
Flash point Transport safety Storage classification

Kovats Retention Index Difference of 60 Units vs. 3-Hexylpyridine Enables Baseline GC Resolution

On an SPB-1 (non-polar) capillary column, 5-hexyl-2-methylpyridine exhibits a Kovats retention index of 1410, whereas its positional isomer 3-hexylpyridine elutes at 1350 under identical conditions [1]. The ΔRI of 60 units is sufficient for baseline separation, confirming that GC methods optimised for one isomer cannot be directly applied to the other without retention-time recalibration.

GC Retention Index
Direct comparison
RI 1410 vs 1350 (Δ +60) on SPB‑1
Baseline separation confirmed; method transfer requires isomer‑specific verification.
Identical conditions (Thomas & Bassols, 1992).
Gas chromatography Retention index Analytical method validation

Distinct Organoleptic Profile vs. 3-Hexylpyridine Defines Flavour and Fragrance Application Boundaries

According to U.S. Patent 5,298,486, 5-hexyl-2-methylpyridine is characterised by a 'fatty, fishy, metallic flavour, together with a mandarine type fruity character,' whereas 3-hexylpyridine is described as having a 'fruity, fatty odor, reminiscent of orange' [1]. While these flavour descriptors are qualitative, they are legally documented differentiators in the patent literature and define non-overlapping application domains in fragrance and flavour compounding.

Organoleptic Profile
Supporting evidence
Fatty, fishy, metallic‑mandarin vs. fruity‑orange
Patent‑documented sensory divergence; not interchangeable for flavour/fragrance design.
Qualitative description; no quantitative threshold reported.
Flavour chemistry Fragrance formulation Organoleptic differentiation

High-Confidence Application Scenarios for 5-Hexyl-2-methylpyridine Based on Verified Differentiation Evidence


Chromatographic Reference Standard for Orange Oil Authentication and Pyridine Isomer Profiling

The Kovats retention index of 1410 on SPB-1 columns, directly compared with 1350 for 3-hexylpyridine under identical conditions [1], establishes 5-hexyl-2-methylpyridine as an essential reference standard for GC and GC-MS analysis of citrus essential oils. Analytical laboratories performing authenticity testing of Brazilian Pera orange oil require this specific isomer—not 3-hexylpyridine or 5-ethyl-2-methylpyridine—to correctly assign the peak that co-occurs with 3-hexyl-, 3-heptyl-, and 3-octylpyridines in the natural matrix [1][2].

High-Boiling Solvent or Synthetic Intermediate Requiring Thermal Stability Above 250 °C

With a boiling point of 255.82 °C [3], 5-hexyl-2-methylpyridine is suited for reactions or distillations operating in the 200–250 °C range where lower alkylpyridines such as 5-ethyl-2-methylpyridine (bp 178 °C) [4] would boil off prematurely. The elevated flash point of ~101.8 °C [5] further supports its use in heated processes where a lower flash point would trigger restrictive safety protocols. Procurement for high-temperature applications should specify the hexyl derivative explicitly to avoid thermal mismatch.

Lipophilic Phase-Transfer Agent or Extraction Solvent for High log KOW Applications

The log KOW of 4.35 [3], which is >2 log units higher than 5-ethyl-2-methylpyridine (log P ~2.09) [6], makes 5-hexyl-2-methylpyridine the preferred choice for liquid–liquid extraction of highly non-polar analytes, supported liquid membrane separations, or phase-transfer catalysis where strong organic-phase partitioning is required. The compound's very low water solubility (~216 mg/L at 25 °C) [3] further reinforces its suitability for biphasic systems.

Specialty Flavour and Fragrance Compounding Requiring Fatty-Metallic Mandarin Notes

The patent-documented organoleptic profile—fatty, fishy, metallic with mandarine fruity character [7]—is distinct from the pure fruity-orange note of 3-hexylpyridine. Flavour and fragrance houses developing marine, metallic, or complex citrus accords should procure 5-hexyl-2-methylpyridine rather than relying on 3-hexylpyridine, which would deliver an unintended orange-dominant sensory signature. The compound's low vapour pressure (0.025 mmHg) [5] also provides extended longevity in fragrance dry-down compared to more volatile pyridine analogues.

Application
Selection Property
Validation Focus
Orange oil authentication (GC)
Kovats retention index on non‑polar column
Peak assignment verification against positional isomers
High‑temperature synthesis / solvent
Boiling point and flash point profile
Thermal stability and safety classification review
Lipophilic extraction / phase‑transfer
log KOW and water solubility
Biphasic partitioning efficiency verification
Specialty flavour and fragrance compounding
Organoleptic profile and vapour pressure
Sensory outcome and dry‑down longevity testing
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